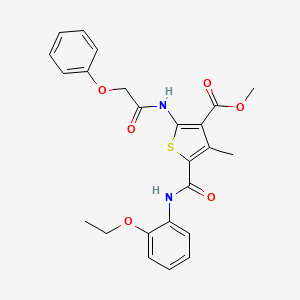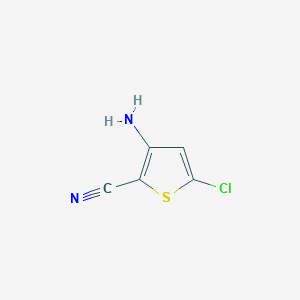
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide is a complex organic compound characterized by the presence of a formyl group, a trifluoromethyl group, and a piperidine ring
准备方法
The synthesis of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling: The final step involves coupling the formylated and trifluoromethylated intermediates with N,N-dimethylpiperidine-4-carboxamide under suitable conditions, often using catalysts like palladium.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
科学研究应用
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural stability and contributes to the overall binding conformation.
相似化合物的比较
Similar compounds to 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide include:
2-Formyl-5-(trifluoromethyl)phenylboronic acid: This compound shares the formyl and trifluoromethyl groups but differs in the presence of a boronic acid group instead of the piperidine ring.
5-Trifluoromethyl-2-formylphenylboronic acid: Similar in structure but with a boronic acid group, this compound is studied for its antimicrobial activity.
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid: Another related compound with a boronic acid group, used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H19F3N2O2 |
|---|---|
分子量 |
328.33 g/mol |
IUPAC 名称 |
1-[2-formyl-5-(trifluoromethyl)phenyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H19F3N2O2/c1-20(2)15(23)11-5-7-21(8-6-11)14-9-13(16(17,18)19)4-3-12(14)10-22/h3-4,9-11H,5-8H2,1-2H3 |
InChI 键 |
IMGJGUBNAHQRNE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


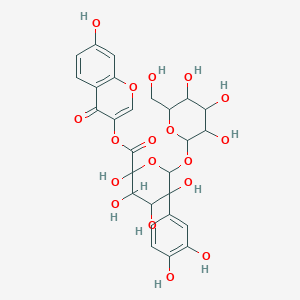
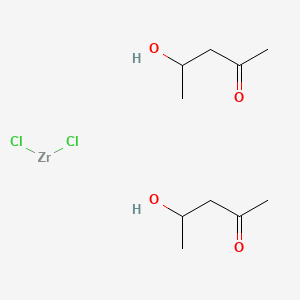
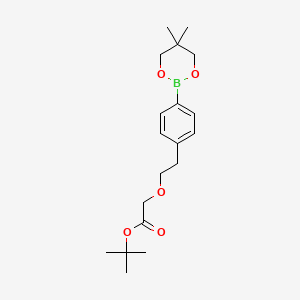
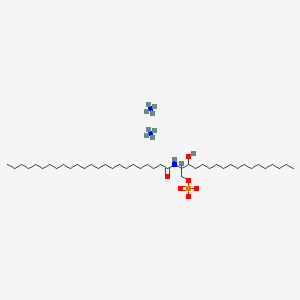
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
